![molecular formula C21H24ClN5O2 B2750060 N-(5-chloro-2-methylphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1170867-57-8](/img/structure/B2750060.png)
N-(5-chloro-2-methylphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C21H24ClN5O2 and its molecular weight is 413.91. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- AKOS024507808 has shown promise in preclinical studies related to neurological disorders. Researchers have investigated its potential neuroprotective effects, particularly in conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury. The compound’s ability to modulate neuronal signaling pathways and reduce oxidative stress makes it an interesting candidate for further exploration .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic inflammatory conditions. AKOS024507808 exhibits anti-inflammatory properties by inhibiting specific enzymes or cytokines involved in the inflammatory response. Researchers are studying its potential as a therapeutic agent for conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma .
- Preliminary studies suggest that AKOS024507808 may interfere with cancer cell growth and survival. Its mechanism of action involves targeting specific cellular pathways related to tumor progression. Researchers are investigating its efficacy against various cancer types, including breast, lung, and colon cancers. However, more rigorous studies are needed to validate its potential as an anticancer agent .
- AKOS024507808 has been explored in the context of metabolic disorders such as type 2 diabetes and obesity. It may influence glucose metabolism, lipid homeostasis, and adipose tissue function. Researchers are investigating whether it can improve insulin sensitivity and reduce obesity-related inflammation .
- Some studies suggest that AKOS024507808 could have cardiovascular benefits. It may modulate blood pressure, lipid profiles, and endothelial function. Researchers are examining its effects on atherosclerosis, hypertension, and heart failure. However, clinical trials are necessary to establish its safety and efficacy in humans .
- AKOS024507808 has demonstrated antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Researchers are investigating its mechanism of action and exploring its potential as an adjunct therapy for viral infections .
- Beyond specific applications, AKOS024507808 serves as a valuable tool compound for drug discovery. Researchers use it to identify novel drug targets, validate biological pathways, and understand cellular processes. Its unique chemical structure allows for diverse applications in screening assays and target validation studies .
Neurological Disorders and Neuroprotection
Anti-Inflammatory Properties
Cancer Research
Metabolic Disorders and Obesity
Cardiovascular Health
Antiviral Potential
Drug Development and Target Identification
Wirkmechanismus
Target of Action
AKOS024507808, also known as SR-01000922428-1, F5341-0343, SR-01000922428, VU0642672-1, or N-(5-chloro-2-methylphenyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key protein in the outer mitochondrial membrane and plays a crucial role in controlling the passage of metabolites between the mitochondria and the cytosol .
Mode of Action
AKOS024507808 acts as a VDAC inhibitor , reducing channel conductance . In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The IC50 values range from 3.3 to 3.6 μM .
Biochemical Pathways
The inhibition of VDAC by AKOS024507808 affects the mitochondrial apoptotic pathway . By preventing the release of cytochrome C from the mitochondria, it inhibits the activation of caspases, which are key players in the execution of apoptosis . This can have downstream effects on cell survival and function.
Pharmacokinetics
Pharmacokinetics generally involves the study of how a drug is absorbed, distributed, metabolized, and excreted (adme) by the body . These properties can significantly impact a drug’s bioavailability, efficacy, and safety profile.
Result of Action
The primary result of AKOS024507808’s action is the inhibition of apoptosis . By preventing VDAC oligomerization and the subsequent release of cytochrome C from the mitochondria, it inhibits the activation of the apoptotic pathway . This can lead to increased cell survival, particularly under conditions that would normally induce apoptosis .
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O2/c1-11-6-7-16(22)10-18(11)24-19(28)9-8-17-14(4)26-27(15(17)5)21-23-13(3)12(2)20(29)25-21/h6-7,10H,8-9H2,1-5H3,(H,24,28)(H,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANUPBDNIQEVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCC2=C(N(N=C2C)C3=NC(=C(C(=O)N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.